1,1'-[(2-Phenylethylidene)bis(oxy-2,1-ethanediyl)]bisbenzene
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Overview
Description
1,1’-[(2-Phenylethylidene)bis(oxy-2,1-ethanediyl)]bisbenzene is an organic compound with the molecular formula C22H22O2. It is known for its unique structure, which includes two benzene rings connected by an ethylidene bridge and two ether linkages.
Preparation Methods
The synthesis of 1,1’-[(2-Phenylethylidene)bis(oxy-2,1-ethanediyl)]bisbenzene typically involves the reaction of phenethyl alcohol with formaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1,1’-[(2-Phenylethylidene)bis(oxy-2,1-ethanediyl)]bisbenzene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Scientific Research Applications
1,1’-[(2-Phenylethylidene)bis(oxy-2,1-ethanediyl)]bisbenzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 1,1’-[(2-Phenylethylidene)bis(oxy-2,1-ethanediyl)]bisbenzene involves its interaction with molecular targets through its ether linkages and benzene rings. These interactions can influence various biochemical pathways, depending on the specific application. For example, in medicinal chemistry, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
1,1’-[(2-Phenylethylidene)bis(oxy-2,1-ethanediyl)]bisbenzene can be compared to similar compounds such as:
Benzene, 1,1’-[ethylidenebis(oxy-2,1-ethanediyl)]bis-: This compound has a similar structure but with different substituents, leading to variations in reactivity and applications.
Benzene, 1,1’-(1,2-ethanediyl)bis[4-methyl-: Another related compound with different substituents, which can affect its chemical properties and uses.
Benzene, 1,1’-[1,2-ethanediylbis(oxymethylene)]bis-: This compound also shares structural similarities but differs in its specific functional groups and reactivity.
Properties
CAS No. |
93919-95-0 |
---|---|
Molecular Formula |
C24H26O2 |
Molecular Weight |
346.5 g/mol |
IUPAC Name |
2,2-bis(2-phenylethoxy)ethylbenzene |
InChI |
InChI=1S/C24H26O2/c1-4-10-21(11-5-1)16-18-25-24(20-23-14-8-3-9-15-23)26-19-17-22-12-6-2-7-13-22/h1-15,24H,16-20H2 |
InChI Key |
SCTXBFWBZBOLKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCOC(CC2=CC=CC=C2)OCCC3=CC=CC=C3 |
Origin of Product |
United States |
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